molecular formula C15H16FN3OS B3035100 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 303091-11-4

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B3035100
CAS No.: 303091-11-4
M. Wt: 305.4 g/mol
InChI Key: FWWYONRBRMCIFQ-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a thioether linkage to a fluorinated phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 5-fluoro-2-methylaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidine ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the acetamide moiety may produce amines.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: Possible application as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorine atom and the methyl groups on the aromatic rings may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-9-4-5-12(16)7-13(9)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWYONRBRMCIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-11-4
Record name 2-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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